molecular formula C17H20N4 B6996221 N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]isoquinolin-1-amine

N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]isoquinolin-1-amine

Cat. No.: B6996221
M. Wt: 280.37 g/mol
InChI Key: WNELKBHRCPREMN-UHFFFAOYSA-N
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Description

N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]isoquinolin-1-amine is a complex organic compound that belongs to the class of heterocyclic amines. This compound features a pyrazole ring substituted with ethyl and methyl groups, linked to an isoquinoline moiety via a methylene bridge. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Properties

IUPAC Name

N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]isoquinolin-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4/c1-4-21-13(3)16(12(2)20-21)11-19-17-15-8-6-5-7-14(15)9-10-18-17/h5-10H,4,11H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNELKBHRCPREMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)CNC2=NC=CC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]isoquinolin-1-amine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, which can be synthesized through the cyclocondensation of 1,3-diketones with hydrazines. The ethyl and methyl groups are introduced via alkylation reactions.

The isoquinoline moiety can be synthesized through the Bischler-Napieralski reaction, which involves the cyclization of β-phenylethylamine derivatives. The final step involves the coupling of the pyrazole and isoquinoline fragments through a methylene bridge, often using formaldehyde or other methylene donors under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]isoquinolin-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can target the pyrazole or isoquinoline rings, leading to partially or fully hydrogenated derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas with palladium on carbon (Pd/C) are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under conditions such as acidic or basic environments, often with catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce hydrogenated derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]isoquinolin-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]isoquinolin-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, or it may interact with receptors to alter signal transduction pathways. The exact molecular targets and pathways depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]isoquinolin-1-amine can be compared to other similar compounds, such as:

    N-[(1-methyl-3,5-dimethylpyrazol-4-yl)methyl]isoquinolin-1-amine: This compound has a similar structure but with a methyl group instead of an ethyl group, which can affect its chemical and biological properties.

    N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]quinolin-1-amine:

    N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]pyridin-1-amine: The presence of a pyridine ring instead of an isoquinoline ring can significantly alter the compound’s properties and uses.

The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical reactivity and potential biological activity.

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